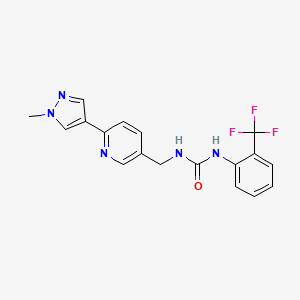
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of appropriate isocyanates with amines. In the context of the provided papers, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design, leading to a series of compounds with varying substituents on the aryl groups . Another paper describes the synthesis of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments, which were obtained in good yields by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles . These methods highlight the versatility and efficiency of synthesizing diaryl urea derivatives.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The specific substituents on the aryl rings and the urea nitrogen can significantly influence the biological activity of these compounds. For instance, the presence of a pyridinylmethoxy group and a trifluoromethylphenyl group in the target compound suggests potential interactions with biological targets, such as enzymes or receptors involved in cancer cell proliferation .
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by the electronic properties of the substituents on the aryl rings. The papers do not provide detailed information on the chemical reactions these compounds undergo, but it can be inferred that the urea moiety might engage in hydrogen bonding with biological macromolecules, which is crucial for their inhibitory activity. Additionally, the presence of electron-withdrawing groups, such as the trifluoromethyl group, could affect the electron density of the molecule and its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, can impact their biological activity and pharmacokinetic profile. For example, the solubility of the synthesized compounds in water was reported, which is an important factor for their bioavailability. The inhibitory activity of these compounds against enzymes like human soluble epoxide hydrolase (sEH) was also measured, providing insight into their potential therapeutic applications . The antiproliferative effects of these compounds against various cancer cell lines were evaluated, with some derivatives showing significant effects and low IC50 values, indicating their potency .
科学的研究の応用
Hydrogel Formation and Material Science
One study explored the use of similar urea derivatives in forming hydrogels, which are significant in material science for their tunable physical properties. The study found that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids, with the morphology and rheology of these gels dependent on the anion identity. This property represents a way to tune the gels' physical characteristics, highlighting the compound's potential in designing responsive and adaptable materials (Lloyd & Steed, 2011).
Antimicrobial Applications
Another research focus is on the antimicrobial activity of pyrimidine derivatives, which are known for their broad applications in medicine. A study on synthesizing newer pyrimidine derivatives, including compounds structurally related to the queried chemical, demonstrated potential antimicrobial properties. This suggests that modifications of the 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea structure could lead to novel antimicrobial agents (Rathod & Solanki, 2018).
Anticancer Research
In the realm of anticancer research, derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study highlights the significance of the compound's structural modifications in enhancing its anticancer properties. This underlines the potential of such compounds in developing new anticancer therapies (Feng et al., 2020).
Molecular Recognition and Supramolecular Chemistry
The compound's utility extends to molecular recognition, where derivatives have been used as ligands for ion-pair binding. This application is crucial in supramolecular chemistry for the development of selective sensors or extraction agents. For example, a study demonstrated the synthesis of a simple ambidentate ligand capable of binding metal ions via simultaneous coordination and hydrogen bonding, showcasing the compound's versatility in designing complex molecular architectures (Qureshi et al., 2009).
特性
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-11-13(10-24-26)15-7-6-12(8-22-15)9-23-17(27)25-16-5-3-2-4-14(16)18(19,20)21/h2-8,10-11H,9H2,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCBTPGDSRZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)
![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)
![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)
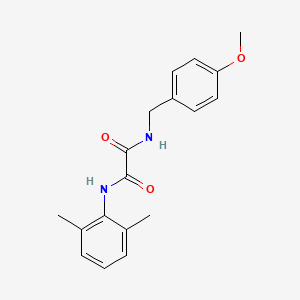

![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)
![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)
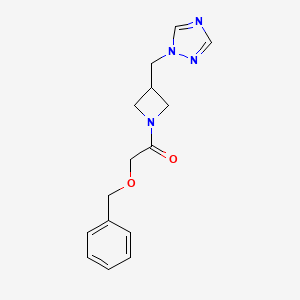
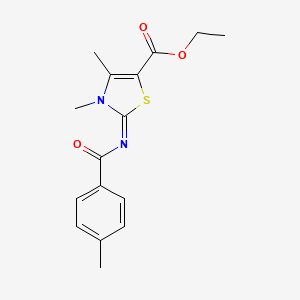
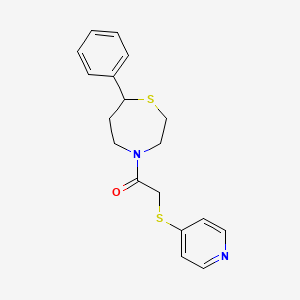
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)